molecular formula C23H21N3O2S B2373143 N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide CAS No. 895007-48-4

N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide

Cat. No. B2373143
CAS RN: 895007-48-4
M. Wt: 403.5
InChI Key: TUJKSQRZDUQPFT-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their anti-inflammatory properties and antibacterial activity .


Synthesis Analysis

While the exact synthesis process for “N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide” is not available, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques like 1H-NMR and 13C-NMR . These techniques provide information about the types of atoms in the molecule and their connectivity.


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific derivative and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point can be determined experimentally . The NMR data can provide information about the chemical structure of the compound .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some benzothiazole derivatives have been found to be safe anti-inflammatory agents .

Future Directions

Future research could focus on further exploring the therapeutic potential of benzothiazole derivatives. This could include investigating their efficacy against different types of inflammation and bacterial infections .

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-17-9-10-20-21(14-17)29-23(25-20)26(16-18-6-5-12-24-15-18)22(27)11-13-28-19-7-3-2-4-8-19/h2-10,12,14-15H,11,13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJKSQRZDUQPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CCOC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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